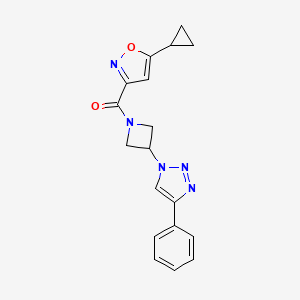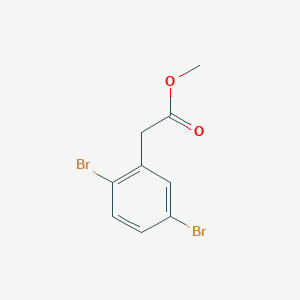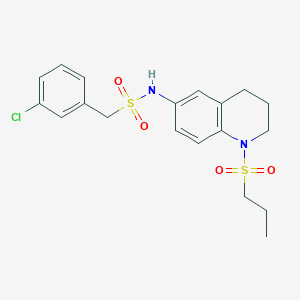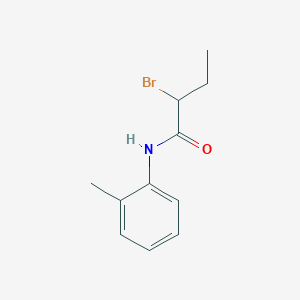
N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide” is a chemical compound that contains a thiazole ring, which is a type of heterocycle. Thiazoles are aromatic compounds that contain sulfur and nitrogen . This compound is related to “(4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride”, which has an empirical formula of C14H13ClN2S and a molecular weight of 276.78 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen. The compound also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .Scientific Research Applications
Peptide Enzyme Inhibition
This compound has been studied for its potential as a peptide enzyme inhibitor. Due to its structural similarity to certain transition states of amines and esters in biological processes, it may serve as an inhibitor, potentially impacting biochemical pathways and enzyme activities .
Click Chemistry Applications
The compound’s synthesis involves a copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which is a cornerstone of click chemistry. This methodology is widely used in creating diverse molecular libraries for drug discovery and development .
Anticonvulsant Activity
Analogs of the compound, such as 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, have shown promising anticonvulsant activity. This suggests potential applications in the development of new treatments for epilepsy and other seizure disorders .
Antitumor Activity
Thiazole derivatives, including this compound, have been synthesized and evaluated for their antitumor properties. The ability to interfere with cancer cell proliferation makes them candidates for further cancer research and therapy development .
Quantum Chemical Investigations
The compound has been subject to quantum chemical investigations to understand its electronic structure and properties. Such studies are crucial for predicting reactivity and designing molecules with desired characteristics for various applications .
Electroluminescence in Material Science
Naphthalene-substituted compounds related to this molecule have been used to create materials with high electroluminescence efficiency. This has implications for the development of new types of organic light-emitting diodes (OLEDs) and other electronic devices .
Drug Design and ADMET Studies
The compound’s structure has been explored in drug design, particularly in the context of docking studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. This helps in assessing the drug-likeness and potential pharmacokinetic properties of new therapeutic agents .
Aggregation-Induced Emission (AIE)
Related naphthalene-substituted compounds exhibit aggregation-induced emission, a property that can be leveraged in the development of novel optical and electronic materials, sensors, and bioimaging agents .
Future Directions
The future directions for research on “N-(4-(naphthalen-2-yl)thiazol-2-yl)-3-tosylpropanamide” and related thiazole compounds could involve further exploration of their biological activities and potential applications in drug development . Thiazole compounds have been associated with various biological activities, making them interesting targets for medicinal chemistry .
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-6-10-20(11-7-16)30(27,28)13-12-22(26)25-23-24-21(15-29-23)19-9-8-17-4-2-3-5-18(17)14-19/h2-11,14-15H,12-13H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXFDWGXUBFCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2870270.png)


![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2870276.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2870281.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2870284.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2870285.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2870287.png)

![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2870290.png)